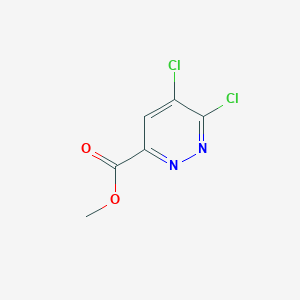
3-Bromo-4-(2,4-difluorophenoxy)benzaldehyde
Vue d'ensemble
Description
Applications De Recherche Scientifique
Synthesis and Structural Investigations
- Improving Synthetic Processes : The synthesis of various benzaldehyde derivatives, including similar compounds to 3-Bromo-4-(2,4-difluorophenoxy)benzaldehyde, is a significant area of study. These compounds are synthesized through reactions involving bromination and methylation processes (Yangyu Feng, 2002).
- Structural Analysis and Spectroscopy : Research has been conducted on similar bromo-substituted benzaldehydes to study their crystal structure and vibrational spectroscopy, providing insights into their molecular configurations (C. Arunagiri et al., 2018).
Chemical Modifications and Derivatives
- Selective Ortho-Bromination : Studies have shown methods for the selective bromination of benzaldehydes, which is a key step in synthesizing substituted bromobenzaldehydes (E. Dubost et al., 2011).
- Photolabile Protecting Groups : Research on 6-Bromo-4-(1,2-dihydroxyethyl)-7-hydroxycoumarin (Bhc-diol) demonstrates its use as a photoremovable protecting group for aldehydes and ketones, which could be relevant for similar bromo-substituted benzaldehydes (Min Lu et al., 2003).
Applications in Materials Science and Chemistry
- Antimicrobial Additives : Studies have explored the synthesis of benzaldehyde derivatives as antimicrobial additives for lubricating oils and fuels, suggesting potential industrial applications (G. Talybov et al., 2022).
- Nematicidal Activity : Some benzaldehyde derivatives have been evaluated for their nematicidal activity, which could indicate potential agricultural applications (Sumona Kumari et al., 2014).
Other Relevant Studies
- Research on various bromo-substituted benzaldehydes has also delved into areas like kinetics and thermodynamics of oxidation, synthesis of complex molecules, and exploration of their potential biological activities, such as antioxidant, antimicrobial, and anticancer properties. These studies, while not directly on this compound, provide a context for understanding its chemical behavior and potential applications (B. Asghar et al., 2014); (M. Konuş et al., 2019).
Propriétés
IUPAC Name |
3-bromo-4-(2,4-difluorophenoxy)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7BrF2O2/c14-10-5-8(7-17)1-3-12(10)18-13-4-2-9(15)6-11(13)16/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIOUKWHIEHYMEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=O)Br)OC2=C(C=C(C=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7BrF2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


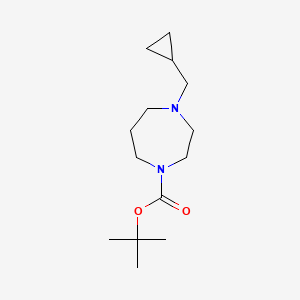
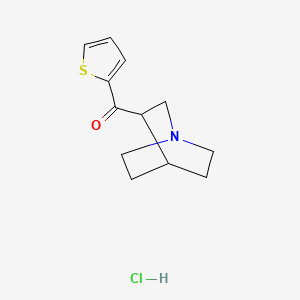


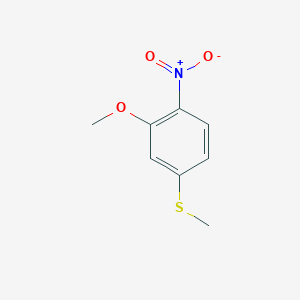

![5-(2-Aminoethyl)-5,7-diazaspiro[2.5]octane-4,6,8-trione hydrochloride](/img/structure/B1472098.png)
![2-(piperidin-1-yl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine dihydrochloride](/img/structure/B1472099.png)
![[3-(1H-1,2,4-triazol-1-yl)pyridin-2-yl]methanamine dihydrochloride](/img/structure/B1472101.png)
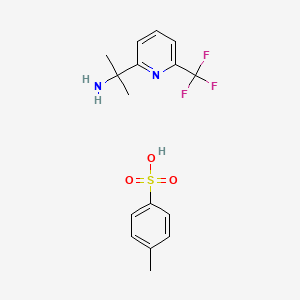
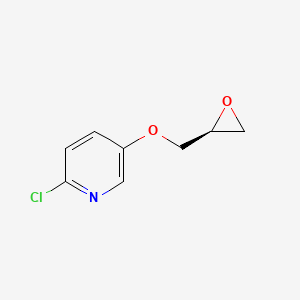
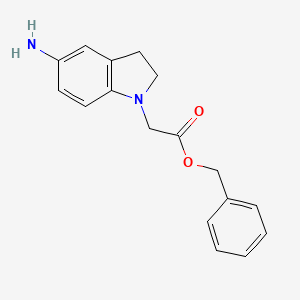
![4-Hydroxymethylbicyclo[2.2.2]octane-1-carboxylic acid benzyl ester](/img/structure/B1472106.png)
